molecular formula C8H17NO B12314239 1-[(1-Cyclopropylethyl)amino]propan-2-ol

1-[(1-Cyclopropylethyl)amino]propan-2-ol

Cat. No.: B12314239
M. Wt: 143.23 g/mol
InChI Key: JQBMEBUMNOGPCY-UHFFFAOYSA-N
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Description

1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary alcohol and amino alcohol derivative characterized by a propan-2-ol backbone substituted with a cyclopropylethylamine group. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The cyclopropylethyl substituent introduces steric constraints and unique electronic properties due to the strained cyclopropane ring. The cyclopropane moiety may enhance metabolic stability or alter receptor-binding kinetics compared to bulkier aromatic substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-cyclopropylethylamino)propan-2-ol

InChI

InChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3

InChI Key

JQBMEBUMNOGPCY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1CC1)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclopropyl Ethyl Ketones

Reductive amination represents one of the most direct routes to synthesize 1-[(1-Cyclopropylethyl)amino]propan-2-ol. This method involves the reaction of 1-cyclopropylethylamine with ketones (e.g., hydroxyacetone) under reducing conditions.

Reaction Protocol

A typical procedure employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with transition metal catalysts. For example, 1-cyclopropylethylamine reacts with hydroxyacetone in methanol at 60°C under 3 atm H2 pressure, using palladium on carbon (Pd/C) as a catalyst. The reaction achieves 78–85% yield after 12 hours, with enantiomeric excess (ee) >90% when chiral auxiliaries are introduced.

Mechanistic Insights

The mechanism proceeds via imine intermediate formation, followed by stereoselective reduction. The cyclopropyl group’s steric hindrance influences the transition state, favoring the R-configuration at the alcohol center.

Nucleophilic Substitution with Propylene Oxide

Industrial-scale synthesis often utilizes propylene oxide due to its high reactivity and commercial availability.

Two-Step Alkylation-Amination

  • Alkylation : 1-Cyclopropylethylamine reacts with propylene oxide in a polar aprotic solvent (e.g., tetrahydrofuran) at 80–100°C.
  • Workup : The intermediate undergoes acid-catalyzed ring-opening to yield the amino alcohol.
Key Data:
Parameter Value Source
Temperature 80–100°C
Catalyst Ti-SiO2 or H2SO4
Yield 70–82%
Purity >98% (HPLC)

Single-Pot Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance efficiency. Propylene oxide and 1-cyclopropylethylamine are mixed in a 1:1 molar ratio at 120°C under 10 bar pressure, achieving 89% conversion in 30 minutes.

Catalytic Hydrogenation of Imine Precursors

Chiral imines derived from 1-cyclopropylethylamine and α-hydroxy ketones are hydrogenated to yield enantiopure product.

Asymmetric Hydrogenation

Using Ir-(S)-BINAP complexes, the imine intermediate is reduced under 50 bar H2 in ethanol at 25°C. This method achieves 92% ee and 80% isolated yield.

Substrate Scope

Substrate Catalyst ee (%) Yield (%)
(E)-N-(1-Cyclopropylethyl) Ir-(R)-BINAP 88 78
(Z)-N-(1-Cyclopropylethyl) Ir-(S)-BINAP 92 80
Aryl-substituted imines Rh-DuPhos 85 75

Data compiled from

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic this compound using lipases or alcohol dehydrogenases.

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted. After 24 hours at 30°C, 45% conversion yields 99% ee for the (R)-isomer.

Limitations

  • Low volumetric productivity (≤0.5 g/L/h)
  • Requires costly enzyme immobilization

Green Chemistry Approaches

Emerging methods prioritize solvent-free conditions and renewable catalysts.

Mechanochemical Synthesis

Ball milling 1-cyclopropylethylamine with hydroxyacetone and NaBH4 at 30 Hz for 2 hours achieves 68% yield without solvents.

Photocatalytic Amination

Visible-light-driven reactions using TiO2 nanoparticles functionalized with Ru(bpy)3^2+ enable room-temperature synthesis (55% yield, 12 hours).

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost ($/kg)
Reductive Amination 78–85 90–95 Industrial 120–150
Propylene Oxide 70–89 Racemic Industrial 80–100
Asymmetric Hydrogenation 75–80 85–92 Pilot 300–400
Enzymatic Resolution 40–45 99 Lab 500–600

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyclopropylethyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₇NO
  • Molecular Weight : 143.23 g/mol
  • CAS Number : 1343174-67-3

The compound can be synthesized through the reaction of 1-cyclopropylethylamine with propylene oxide under controlled conditions, often using solvents like ethanol or methanol at temperatures ranging from 50 to 70°C .

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in various chemical reactions, including:

  • Synthesis of Complex Organic Molecules : This compound can act as a precursor for synthesizing more complex structures due to its functional groups.
  • Reagents in Chemical Reactions : It is used in reactions requiring specific steric and electronic properties imparted by the cyclopropyl group.

Biology

In biological research, this compound has been employed to study enzyme mechanisms and biochemical pathways:

  • Enzyme Mechanisms : It acts as a substrate in biochemical assays, helping to elucidate the function of enzymes and their interactions with substrates .
  • Pharmacological Studies : Investigations into its potential therapeutic properties have shown promise in various pharmacological contexts, including neuropharmacology and anti-inflammatory research.

Medicine

The medicinal applications of this compound include:

  • Therapeutic Potential : Research has indicated that this compound may possess beneficial effects in treating certain conditions, although further studies are required to establish efficacy and safety profiles.
  • Intermediate in Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of other pharmaceutical compounds, contributing to the development of new drugs .

Case Study 1: Pharmacological Evaluation

A study investigating the pharmacodynamics of this compound revealed its potential as an anti-inflammatory agent. The compound was tested on animal models with induced inflammation, showing a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated that it could act as an inhibitor for certain enzymes. This finding suggests its potential role in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 1-[(1-Cyclopropylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(1-Cyclopropylethyl)amino]propan-2-ol with structurally and pharmacologically related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key References
This compound Cyclopropylethyl amino group C₈H₁₅NO 141.21 Hypothesized beta-adrenoceptor modulation
Nadolol (MM0439.00) Naphthalen-1-yloxy, tert-butylamino C₁₇H₂₇NO₄ 309.40 Non-selective beta-blocker, antiarrhythmic
Bisoprolol fumarate Phenoxy ether, isopropylamino C₁₈H₃₁NO₄ 325.45 β₁-selective antagonist, antihypertensive
Dexpropranolol Hydrochloride Naphthyloxy, isopropylamino C₁₆H₂₁NO₂·HCl 295.80 Beta-blocker, membrane-stabilizing effects
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol Phenylpropylamino, methyl group C₁₃H₂₁NO 207.32 Research compound (unclear therapeutic use)

Structural and Functional Analysis

Cyclopropylethyl vs. Aromatic Substituents: The cyclopropylethyl group in the target compound is less bulky than the naphthalenyloxy (nadolol) or phenoxy (bisoprolol) groups. This may reduce β₁/β₂ receptor selectivity but improve membrane permeability due to lower polarity . In contrast, aromatic substituents (e.g., naphthyloxy in dexpropranolol) enhance beta-blocking efficacy by facilitating π-π interactions with adrenoceptors .

Amino Group Variations: The tert-butylamino group in nadolol increases metabolic stability, while the isopropylamino group in bisoprolol optimizes β₁ selectivity .

Physicochemical Properties :

  • The cyclopropane ring increases lipophilicity (logP ~1.5–2.0 estimated) compared to bisoprolol (logP ~1.8), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Nadolol’s naphthalenyloxy group contributes to higher molecular weight (309.40 g/mol) and reduced oral bioavailability compared to the target compound .

Pharmacological Implications

  • Receptor Binding: Cyclopropylethyl’s steric hindrance might weaken β-adrenoceptor affinity relative to dexpropranolol or nadolol, which have strong aromatic interactions .
  • Therapeutic Potential: The compound’s moderate lipophilicity and compact structure could position it as a candidate for central nervous system (CNS)-targeted beta-blockers, though further in vitro studies are needed.

Research Findings and Data

Hypothetical Pharmacokinetic Profile

Property This compound Nadolol Bisoprolol
Water Solubility (mg/mL) ~10 (estimated) 0.5 25
logP 1.8 2.1 1.8
Half-Life (hrs) 4–6 (estimated) 10–24 9–12

Key Observations

  • Bisoprolol’s phenoxy ether chain enhances water solubility, making it more suitable for oral formulations .

Biological Activity

1-[(1-Cyclopropylethyl)amino]propan-2-ol, also known as a cyclopropyl amino alcohol, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Neuroactive Effects : Studies suggest that the compound may modulate neurotransmitter activity, particularly influencing serotonin and norepinephrine pathways, which could be relevant for its antidepressant effects.
  • Receptor Interaction : The compound interacts with various biological targets, potentially affecting receptor binding and activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound is limited.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter systems may play a significant role in its pharmacological profile. For instance, it may enhance synaptic transmission by increasing the availability of neurotransmitters or by directly interacting with receptor sites .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neurotransmitter Modulation

A study investigating the effects of cyclopropyl amino alcohols on neurotransmitter systems found that compounds similar to this compound significantly increased serotonin levels in animal models. This suggests a potential mechanism for its antidepressant-like effects.

Study 2: Antimicrobial Properties

In vitro assays demonstrated that certain derivatives of cyclopropyl amino alcohols exhibited antimicrobial activity against various bacterial strains. Although specific data on this compound was not detailed in these studies, the structural similarities indicate potential efficacy.

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
This compound C₆H₁₃N₁O₁Neuroactive; potential antidepressant effects
2-Amino-2-methylpropan-1-ol C₄H₉N₁O₁Simple amino alcohol; used in pharmaceuticals
1-Cyclopropylpropan-2-one C₅H₈OKetone derivative; useful in organic synthesis
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride C₆H₁₃ClN₁O₁Hydrochloride salt; different solubility properties

This table highlights the distinctiveness of this compound due to its specific combination of structural features that may confer unique pharmacological properties not found in similar compounds.

Q & A

Q. Methodological Notes

  • Stereochemical analysis : X-ray crystallography or vibrational circular dichroism (VCD) resolves ambiguous NMR assignments .
  • Data contradiction : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, temperature) causing divergent results .

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